molecular formula C12H8Cl2FN B1314423 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine CAS No. 877179-04-9

3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine

Cat. No.: B1314423
CAS No.: 877179-04-9
M. Wt: 256.1 g/mol
InChI Key: QUVGVAKQHNJQNN-UHFFFAOYSA-N
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Description

3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C12H8Cl2FN It is a biphenyl derivative, characterized by the presence of chlorine and fluorine atoms on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine typically involves the following steps:

    Halogenation: The biphenyl structure is first halogenated to introduce chlorine and fluorine atoms at specific positions.

    Amination: The halogenated biphenyl is then subjected to amination to introduce the amine group at the 2-position.

Common reagents used in these reactions include halogenating agents such as chlorine and fluorine sources, and amination reagents like ammonia or amines. The reactions are typically carried out under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of 3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine involves large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydro derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.

Scientific Research Applications

3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’-Dichloro-[1,1’-biphenyl]-2-amine
  • 5-Fluoro-[1,1’-biphenyl]-2-amine
  • 3’,4’-Dichloro-5-methyl-[1,1’-biphenyl]-2-amine

Uniqueness

3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine is unique due to the specific combination of chlorine and fluorine atoms on the biphenyl structure. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FN/c13-10-3-1-7(5-11(10)14)9-6-8(15)2-4-12(9)16/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVGVAKQHNJQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468783
Record name 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877179-04-9
Record name 3′,4′-Dichloro-5-fluoro[1,1′-biphenyl]-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877179-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Dichloro-5-fluorobiphenyl-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877179049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-dichloro-5-fluorobiphenyl-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

0.08 mol of an approximately 45% aqueous potassium hydroxide solution is added to a suspension of 6.3 g (0.02 mol, purity: 95%) N-(3′,4′-dichloro-5-fluorobiphenyl-2-yl)acetamide and 12 ml 2-methoxyethanol. This is heated to 100° C., stirred for 4 hours, cooled and the solvent is distilled off in a vacuum. The residue is mixed with ice water and extracted several times with toluene.
Quantity
0 (± 1) mol
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Reaction Step One
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6.3 g
Type
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12 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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